methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate
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Overview
Description
methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that includes a chromeno-pyrrol core and a benzoate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves multiple steps, typically starting with the preparation of the chromeno-pyrrol core. This can be achieved through a series of cyclization reactions, often involving the use of reagents such as aldehydes, ketones, and amines under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group, using reagents like sodium methoxide or potassium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups.
Scientific Research Applications
methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and mechanisms of action could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
methyl 4-{3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can be compared with other similar compounds, such as:
- Methyl 4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[3-(2-furoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H21NO6/c1-29-24(28)15-10-8-14(9-11-15)20-19-21(26)17-6-2-3-7-18(17)31-22(19)23(27)25(20)13-16-5-4-12-30-16/h2-3,6-11,16,20H,4-5,12-13H2,1H3 |
InChI Key |
BLNCAYJJPOLDMN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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